1-(Dimethoxyphosphoryl)ethenyl phenylacetate
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Overview
Description
1-(Dimethoxyphosphoryl)ethenyl phenylacetate is an organic compound with the molecular formula C12H15O5P It is a derivative of phenylacetate, featuring a dimethoxyphosphoryl group attached to an ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate typically involves the reaction of phenylacetic acid with dimethyl phosphite in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of solvents such as benzene or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of catalytic systems to enhance reaction rates and selectivity, as well as advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted phenylacetates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethoxyphosphoryl)ethenyl phenylacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Phenylacetic acid
- Ethyl phenylacetate
Uniqueness
1-(Dimethoxyphosphoryl)ethenyl phenylacetate is unique due to its combination of a phenylacetate backbone with a dimethoxyphosphoryl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Biological Activity
1-(Dimethoxyphosphoryl)ethenyl phenylacetate is a phosphonate ester that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural components: a dimethoxyphosphoryl group attached to an ethenyl moiety and a phenylacetate. Its molecular formula is C12H15O5P, indicating the presence of carbon, hydrogen, oxygen, and phosphorus.
Antimicrobial Activity
Research indicates that phosphonate esters like this compound exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
Escherichia coli | 64 µg/mL | Membrane disruption |
Bacillus subtilis | 16 µg/mL | Unknown (potentially metabolic) |
Anticancer Properties
In addition to its antimicrobial activity, preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, such as breast and prostate cancer cells. The compound appears to activate pathways associated with programmed cell death and inhibit cell proliferation.
Case Study: Apoptosis Induction
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations (10-100 µM) led to significant increases in apoptotic markers such as caspase activation and DNA fragmentation .
Table 2: Effects on Cancer Cell Lines
Cell Line | Concentration (µM) | Apoptotic Markers Detected |
---|---|---|
MCF-7 | 50 | Caspase-3 activation |
PC-3 | 100 | PARP cleavage |
HeLa | 25 | Annexin V positivity |
The mechanisms underlying the biological activities of this compound are complex and not fully elucidated. However, it is hypothesized that:
- Antimicrobial Mechanism : The phosphonate group may interfere with key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity.
- Anticancer Mechanism : The compound may activate intrinsic apoptotic pathways, possibly through mitochondrial dysfunction or reactive oxygen species (ROS) generation.
Properties
CAS No. |
916906-11-1 |
---|---|
Molecular Formula |
C12H15O5P |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl 2-phenylacetate |
InChI |
InChI=1S/C12H15O5P/c1-10(18(14,15-2)16-3)17-12(13)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
RKNRLXIVBYBHHN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)OC(=O)CC1=CC=CC=C1)OC |
Origin of Product |
United States |
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